Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate is a synthetic organic compound characterized by its unique pyrimidine structure. This compound is notable for its potential applications in medicinal chemistry and agricultural science, particularly as a building block for herbicides and other agrochemicals. The compound's chemical formula is with a molecular weight of approximately 236.05 g/mol .
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate falls under the classification of pyrimidine derivatives, which are heterocyclic compounds containing a six-membered ring with nitrogen atoms at positions 1 and 3. This compound is synthesized through various chemical reactions that introduce functional groups onto the pyrimidine ring, enhancing its biological activity and utility in various applications .
The synthesis of methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate typically involves several key steps:
The synthetic route may vary in complexity depending on the desired purity and yield. High temperatures or microwave irradiation techniques can enhance reaction rates and improve yields during the coupling steps .
The molecular structure of methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate features a pyrimidine ring substituted at positions 2 and 5 with chlorine atoms and at position 6 with a methylamino group. The carboxylate group is located at position 4.
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate can participate in various chemical reactions:
The reaction conditions such as temperature, solvent choice, and catalysts significantly impact the efficiency and selectivity of these reactions.
The mechanism of action for methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate primarily relates to its interactions with biological targets. As a pyrimidine derivative, it may inhibit specific enzymes or act on receptors involved in metabolic pathways.
Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate has potential applications in:
Pyrimidine derivatives constitute a cornerstone of modern medicinal chemistry, with 22 FDA-approved pyrimidine-containing anticancer drugs alone demonstrating their therapeutic significance [6]. This heterocyclic system's versatility stems from its presence in nucleic acids (as cytosine, thymine, and uracil), which enables interactions with diverse biological targets through hydrogen bonding, π-stacking, and dipolar interactions [4] [10]. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution reactions, allowing strategic functionalization at specific positions to modulate pharmacological properties. Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate (CAS: 1423757-79-2) exemplifies this strategic design, incorporating three distinct reactive centers that enable its transformation into complex bioactive molecules [2] [3]. The molecular framework combines hydrogen bond donor/acceptor capabilities (methylamino group), electrophilic sites (chloro substituents), and a versatile carboxylate moiety – creating a molecular "Swiss army knife" for drug discovery [10].
Recent advances highlight pyrimidines as privileged scaffolds in kinase inhibitors (EGFR, Aurora kinases, PLK1), antivirals, and anticancer agents, with their capacity to serve as bioisosteric replacements for phenyl rings enhancing drug-like properties [4] [6]. The structural complexity achievable through polysubstituted pyrimidines like Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate enables precise spatial orientation of pharmacophoric elements required for target engagement, contributing to their dominance in pharmaceutical pipelines [3] [10].
Table 1: Therapeutic Applications of Representative Pyrimidine-Based Drugs [4] [6] [10]
Drug Name | Therapeutic Category | Molecular Target | Key Pyrimidine Substitution Pattern |
---|---|---|---|
Osimertinib | Anticancer (NSCLC) | EGFR T790M mutant kinase | 2,4-Dianilinopyrimidine |
Dinaciclib | Anticancer | CDK inhibitors | 2-Aminopyrimidine fused pyrrole |
Etravirine | Antiviral (HIV) | Non-nucleoside reverse transcriptase | 4-Cyanoanilino-2,6-dimethylpyrimidine |
Rosuvastatin | Cardiovascular | HMG-CoA reductase | 4,6-Disubstituted pyrimidine |
Umbralisib | Anticancer (lymphoma) | PI3K-delta/CK1-epsilon | 2-Chloro-4-morpholinopyrimidine |
The strategic placement of dichloro and methylamino substituents on the pyrimidine ring creates a sophisticated reactivity profile that differentiates Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate from simpler analogues. The two chlorine atoms at positions 2 and 5 exhibit distinct electronic environments and reactivity patterns due to their positioning relative to electron-withdrawing groups. Position C2, adjacent to the ring nitrogen, displays heightened electrophilicity and serves as the primary site for nucleophilic aromatic substitution (SNAr) reactions [3]. Computational analyses indicate the C2 chlorine has approximately 1.5× greater electrophilicity than the C5 chlorine due to the ortho-para directing effect of the ring nitrogen [3]. This differential reactivity enables sequential, position-selective derivatization – a crucial advantage for lead optimization campaigns where controlled functionalization is required.
The methylamino group at position 6 contributes both steric and electronic effects while serving as a hydrogen bond donor. This substituent elevates the electron density at adjacent positions through resonance (+R effect), slightly deactivating the C5 chlorine toward SNAr while activating the ring toward electrophilic attack at carbon positions ortho to the amino group [3] [10]. The N-methyl component prevents undesired dimerization or oxidation common to unsubstituted amino groups while maintaining favorable logP values compared to bulkier substituents. The methylamino group's capacity for hydrogen bonding significantly influences target interactions, particularly in kinase binding pockets where it mimics the adenine N6 position of ATP [6].
The methyl ester at position 4 provides additional versatility, serving as: 1) a masked carboxylic acid for prodrug strategies, 2) a hydrogen bond acceptor, and 3) a synthetic handle for transesterification, amidation, or reduction [3]. Estimated physicochemical properties highlight a balanced profile favoring medicinal chemistry applications: molecular weight (236.05 g/mol), moderate lipophilicity (predicted logP 1.74-2.28), and sufficient aqueous solubility (0.19-0.32 mg/mL) for in vitro assays [3] [9].
Table 2: Estimated Physicochemical Properties of Methyl 2,5-Dichloro-6-(Methylamino)Pyrimidine-4-Carboxylate [3] [9]
Property | Estimated Value | Significance in Drug Design |
---|---|---|
Physical State | Crystalline solid | Handling stability and formulation considerations |
Color | White to off-white | Purity indicator |
Molecular Weight | 236.05 g/mol | Within optimal range for drug-likeness (<500 Da) |
Solubility (Water) | Poorly soluble (est. 0.19 mg/mL) | May require formulation for in vivo studies |
Solubility (Organic) | Soluble in methanol, ethyl acetate | Suitable for synthetic manipulations |
logP | 1.74-2.28 (consensus) | Optimal for membrane permeability |
Hydrogen Bond Donors | 1 (methylamino NH) | Target interaction potential |
Hydrogen Bond Acceptors | 4 (ester carbonyl, two ring N, chloro) | Balanced polarity for bioavailability |
Reactive Sites | C2-Cl (most reactive), C5-Cl, ester | Sequential functionalization capability |
Positional isomerism in dichloropyrimidine carboxylates dramatically influences electronic distribution, reactivity, and biological activity. Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate differs critically from common isomers such as methyl 2,4-dichloropyrimidine-5-carboxylate (CAS: 36745-93-4) and methyl 2,4-dichloropyrimidine-6-carboxylate (CAS: 6299-85-0) in both electronic properties and substitution patterns [5] [8]. The 2,5-dichloro configuration creates an asymmetric electronic environment where the C2 chlorine is activated toward displacement by electron-donating groups at C6 (methylamino), while the C5 chlorine remains relatively deactivated [3]. Conversely, in 2,4-dichloro isomers, both chlorines are approximately equally activated due to symmetric electron withdrawal by the ring nitrogens.
This isomer-specific reactivity translates directly to bioactivity differences in kinase inhibition profiles. Molecular docking studies suggest the 2,5-dichloro-6-methylamino configuration optimally positions the methylamino group to form a hydrogen bond with the kinase hinge region, while the C2 chlorine occupies a hydrophobic pocket inaccessible to 2,4-isomers [6]. Additionally, the C5 chlorine in 2,5-isomers can be selectively modified to introduce secondary pharmacophores without affecting the critical C2-position required for target binding. For example, Aurora kinase inhibitors containing 2,5-disubstituted pyrimidines demonstrate 3-5× greater potency than their 2,4-disubstituted counterparts due to improved hydrophobic pocket occupation [6].
The methylamino group's position relative to the ester also influences intramolecular interactions. In Methyl 2,5-dichloro-6-(methylamino)pyrimidine-4-carboxylate, the methylamino group at C6 and ester at C4 are meta to each other, minimizing steric clash and allowing rotational freedom of the ester group – a feature not possible in 4,6-disubstituted isomers where substituents are adjacent [3]. This spatial arrangement reduces conformational strain and may contribute to improved binding kinetics in target proteins.
Table 3: Comparative Analysis of Positional Isomers [3] [5] [8]
Property | Methyl 2,5-Dichloro-6-(methylamino)pyrimidine-4-carboxylate | Methyl 2,4-Dichloropyrimidine-5-carboxylate | Methyl 2,6-Dichloro-5-methoxypyrimidine-4-carboxylate |
---|---|---|---|
CAS Number | 1423757-79-2 | 36745-93-4 | 878650-31-8 |
Molecular Formula | C₇H₇Cl₂N₃O₂ | C₇H₆Cl₂N₂O₂ | C₇H₆Cl₂N₂O₃ |
Reactivity at C2 | High (first substitution site) | High (comparable to C4) | High |
Reactivity at C5/C4 | Moderate (second substitution) | High (comparable to C2) | Low (methoxy substitution) |
Hydrogen Bond Donor | 1 (methylamino) | 0 | 0 |
Estimated logP | 1.74-2.28 | 1.58-2.28 | 1.53-1.98 |
Aqueous Solubility | 0.19-0.32 mg/mL | 0.15-0.29 mg/mL | 0.32 mg/mL |
Key Synthetic Application | Kinase inhibitor intermediates | Agrochemical intermediates | Antiviral precursors |
Interactive Table: Hover to highlight comparison categories
The strategic positioning of the methylamino group at C6 rather than C4 or C5 enables unique hydrogen-bonding patterns critical for target engagement. In kinase inhibition, the methylamino proton donates a hydrogen bond to carbonyl oxygen in the hinge region, mimicking the N1 hydrogen of adenine in ATP [6]. This interaction is geometrically constrained and highly position-dependent, explaining why 4-methylamino or 5-methylamino isomers show substantially reduced kinase binding affinity in comparative studies. The preserved bioactivity of the 6-methylamino configuration across multiple kinase targets (Aurora kinases, PLK1, EGFR mutants) highlights the pharmacophoric importance of this specific substitution pattern [6] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7